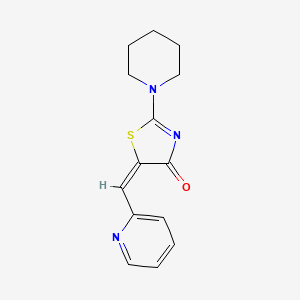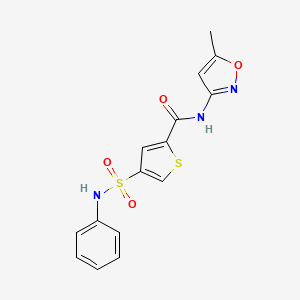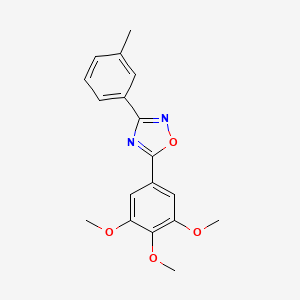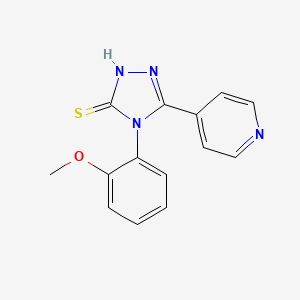![molecular formula C18H23N3OS B5532413 (3-allyl-1-{[2-(2-thienyl)pyrimidin-5-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5532413.png)
(3-allyl-1-{[2-(2-thienyl)pyrimidin-5-yl]methyl}piperidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-allyl-1-{[2-(2-thienyl)pyrimidin-5-yl]methyl}piperidin-3-yl)methanol is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of (3-allyl-1-{[2-(2-thienyl)pyrimidin-5-yl]methyl}piperidin-3-yl)methanol is not fully understood. However, it is believed to act through multiple pathways, including the modulation of ion channels, receptors, and enzymes. It has also been shown to affect the expression of various genes involved in cell growth and survival.
Biochemical and Physiological Effects:
(3-allyl-1-{[2-(2-thienyl)pyrimidin-5-yl]methyl}piperidin-3-yl)methanol has been shown to have various biochemical and physiological effects. It can modulate the activity of ion channels, receptors, and enzymes, leading to changes in cellular signaling and gene expression. It can also affect the levels of various neurotransmitters, cytokines, and growth factors, leading to changes in cellular function and behavior.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (3-allyl-1-{[2-(2-thienyl)pyrimidin-5-yl]methyl}piperidin-3-yl)methanol in lab experiments is its versatility. It can be used in various assays and models to study different aspects of cellular function and behavior. However, one of the main limitations is the lack of information on its toxicity and safety profile, which can limit its use in certain experiments and applications.
Future Directions
There are several future directions for the research on (3-allyl-1-{[2-(2-thienyl)pyrimidin-5-yl]methyl}piperidin-3-yl)methanol. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in different fields, including neurodegenerative diseases, cancer, and infectious diseases. Furthermore, future research can focus on optimizing its synthesis method and developing more efficient and cost-effective ways of producing this compound.
Synthesis Methods
The synthesis of (3-allyl-1-{[2-(2-thienyl)pyrimidin-5-yl]methyl}piperidin-3-yl)methanol involves a multi-step process that starts with the preparation of 2-(2-thienyl)pyrimidine-5-carbaldehyde. This intermediate is then reacted with piperidine and allyl bromide to form the corresponding N-allyl piperidine derivative. The final step involves the reduction of the N-allyl piperidine derivative with sodium borohydride to obtain the desired product.
Scientific Research Applications
(3-allyl-1-{[2-(2-thienyl)pyrimidin-5-yl]methyl}piperidin-3-yl)methanol has been shown to have potential therapeutic applications in various fields, including neuroscience, cancer research, and infectious diseases. In neuroscience, this compound has been found to have neuroprotective effects and can improve cognitive function. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In infectious diseases, it has been shown to have antiviral and antibacterial properties.
properties
IUPAC Name |
[3-prop-2-enyl-1-[(2-thiophen-2-ylpyrimidin-5-yl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-2-6-18(14-22)7-4-8-21(13-18)12-15-10-19-17(20-11-15)16-5-3-9-23-16/h2-3,5,9-11,22H,1,4,6-8,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPOBSGMCIWOGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN(C1)CC2=CN=C(N=C2)C3=CC=CS3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Allyl-1-{[2-(2-thienyl)pyrimidin-5-yl]methyl}piperidin-3-yl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-benzyl-8-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5532335.png)

![N-benzyl-2-tert-butyl-N-[2-(dimethylamino)ethyl]-4-hydroxypyrimidine-5-carboxamide](/img/structure/B5532346.png)
![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-phenylacetamide](/img/structure/B5532358.png)
![1-(2-chlorophenyl)-4-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5532373.png)
![{(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[2-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5532378.png)


![3,5-dimethyl-1-(4-{[2-(1H-pyrazol-1-ylmethyl)-1-pyrrolidinyl]carbonyl}phenyl)-1H-pyrazole](/img/structure/B5532400.png)
![5-{2-[3-ethyl-3-(hydroxymethyl)-1-piperidinyl]-2-oxoethyl}-4(3H)-pyrimidinone](/img/structure/B5532417.png)

![6-methoxy-2-[(pentafluorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5532432.png)
![N-{(3S*,4R*)-4-isopropyl-1-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5532444.png)